

Tegomil fumarate CAS number and molecular weight

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In-Depth Technical Guide to Tegomil Fumarate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **Tegomil fumarate**, a novel oral fumarate therapy. It includes key chemical and physical properties, a detailed exploration of its mechanism of action, summaries of relevant experimental studies, and a visualization of its primary signaling pathway.

Core Properties of Tegomil Fumarate

Tegomil fumarate is a distinct chemical entity with specific physical properties crucial for its formulation and delivery.

Property	Value	Source(s)
CAS Number	1817769-42-8	[1][2][3][4][5]
Molecular Formula	C18H26O11	[1][2][3][4][5]
Molecular Weight	418.39 g/mol	[2][3][4]

Mechanism of Action: A Prodrug Approach to Nrf2 Activation

Foundational & Exploratory





Tegomil fumarate functions as a prodrug, delivering the active metabolite, monomethyl fumarate (MMF), to exert its therapeutic effects.[1][6][7] This mechanism is central to its efficacy in treating conditions like relapsing-remitting multiple sclerosis.[1][6][7]

Upon oral administration, **Tegomil fumarate** is rapidly hydrolyzed in the gastrointestinal tract to MMF.[6] MMF is the primary active molecule responsible for the drug's immunomodulatory and neuroprotective effects.[1][6] The core of MMF's action lies in its ability to activate the Nuclear factor (erythroid-derived 2)-like 2 (Nrf2) transcriptional pathway.[1][6][7]

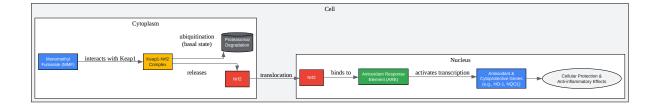
The Nrf2 pathway is a key cellular defense mechanism against oxidative stress. Under normal conditions, Nrf2 is kept inactive in the cytoplasm through its association with Keap1. MMF, being an electrophile, is thought to interact with cysteine residues on Keap1, leading to a conformational change that releases Nrf2. Once liberated, Nrf2 translocates to the nucleus and binds to the Antioxidant Response Element (ARE) in the promoter regions of numerous target genes. This binding initiates the transcription of a wide array of cytoprotective and antioxidant enzymes, such as heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1).[8]

The downstream effects of Nrf2 activation by MMF include:

- Reduction of Oxidative Stress: By upregulating antioxidant enzymes, MMF helps to mitigate the damaging effects of reactive oxygen species in neurons and glial cells.[6]
- Immunomodulation: MMF modulates the activity of various immune cells, contributing to a less inflammatory environment.[6]
- Neuroprotection: The reduction in inflammation and oxidative stress helps to protect central nervous system cells from damage.[1]

Nrf2 Signaling Pathway Activated by Monomethyl Fumarate





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Caption: Nrf2 signaling pathway activated by monomethyl fumarate.

Experimental Protocols and Findings

Tegomil fumarate has been evaluated in both preclinical and clinical settings to establish its pharmacokinetic profile, efficacy, and safety. As a hybrid medicine to dimethyl fumarate (Tecfidera), its approval often relies on demonstrating bioequivalence.[6][7]

Clinical Study: Gastrointestinal Tolerability

A key clinical investigation focused on comparing the gastrointestinal (GI) tolerability of **Tegomil fumarate** with that of dimethyl fumarate in healthy volunteers.[9][10][11]

Methodology:

- Study Design: A randomized, double-blind study.[9][10][11]
- Participants: The study enrolled 210 healthy adults, with a full analysis set of 208 individuals (155 females and 53 males) aged 18-55 years.[9][10][11]



- Dosing Regimen: Participants received either **Tegomil fumarate** (348 mg) or dimethyl fumarate (240 mg) twice daily.[9][10][11]
- Primary Outcome: The primary endpoint was the assessment of GI tolerability, likely using a standardized questionnaire to record the incidence, severity, and duration of GI adverse events.[9][10]

Key Findings:

- Fewer participants receiving **Tegomil fumarate** reported GI adverse events (57.7%)
 compared to those receiving dimethyl fumarate (73.6%).[9][10][11]
- No participants discontinued the study due to GI adverse events in the Tegomil fumarate group, whereas two participants in the dimethyl fumarate group did.[9][10][11]
- Overall, Tegomil fumarate demonstrated an improved GI tolerability profile in terms of selfassessed GI events.[9][10]

Preclinical Study: Psoriasis Mouse Model

A preclinical study investigated the anti-inflammatory activity of **Tegomil fumarate** in a mouse model of psoriasis.[12]

Methodology:

- Animal Model: Imiquimod-induced psoriasis in Balb/c mice. This is a common model that mimics the inflammatory skin condition.
- Dosing Regimen: Tegomil fumarate was administered orally (p.o.) at a dose of 15 mg/kg, twice a day for 4 days.[12]
- Outcome Measures: The levels of various pro-inflammatory cytokines in the serum were measured to assess the anti-inflammatory effect.

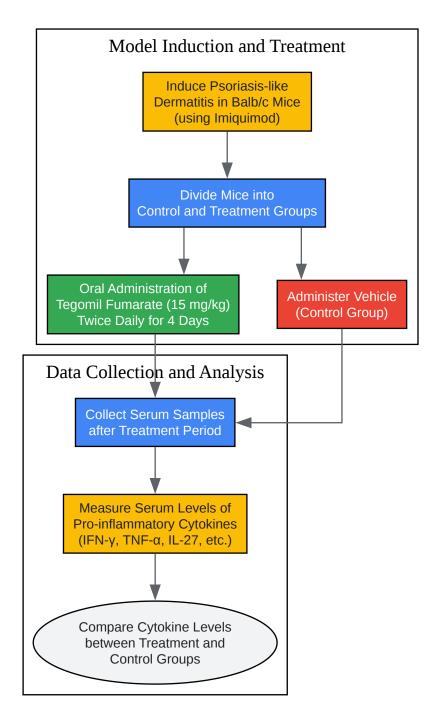
Key Findings:

 Tegomil fumarate treatment resulted in reduced serum levels of IFN-γ, TNF-α, IL-27, IP-10, and GRO-α.[12]



These results indicate that **Tegomil fumarate** exhibits anti-inflammatory activity in this
preclinical model.[12]

Experimental Workflow: Psoriasis Mouse Model



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Caption: Experimental workflow for the psoriasis mouse model.



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